molecular formula C6H5N3 B159089 Imidazo[1,2-b]pyridazine CAS No. 766-55-2

Imidazo[1,2-b]pyridazine

Numéro de catalogue B159089
Numéro CAS: 766-55-2
Poids moléculaire: 119.12 g/mol
Clé InChI: VTVRXITWWZGKHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imidazo[1,2-b]pyridazine is a type of heterocyclic compound that has been primarily studied for its kinase inhibition activity in the development of new anticancer and antimalarial agents . It is used as an intermediate of cefozopran, building block and in fused ring systems .


Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This interaction is surprising and explains their enhanced selectivity with respect to conventional type I kinase inhibitors .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine compounds have been identified as potent and selective allosteric inhibitors of TYK2 signalling . They have also been identified as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .


Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazine is a white crystalline powder . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis

  • Summary of Application: Imidazo[1,2-b]pyridazines are used as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . IL-17A is a pro-inflammatory cytokine that plays a key part in chronic inflammation and is a major driver of tissue damage .
  • Methods of Application: The application describes a series of novel imidazo[1,2-b]pyridazine as IL-17A inhibitors . The compounds, their preparation, use, pharmaceutical composition, and treatment are disclosed .
  • Results or Outcomes: The IL-17A inhibitors may provide efficacy comparable to anti-IL-17A antibodies for psoriasis . Anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time .

Molecular Recognition and Drug Discovery

  • Summary of Application: The pyridazine ring, which includes Imidazo[1,2-b]pyridazine, has unique physicochemical properties that contribute to unique applications in molecular recognition . These properties can be of importance in drug-target interactions .
  • Methods of Application: The properties of the pyridazine ring are summarized in comparison to the other azines and its potential in drug discovery is illustrated through vignettes that explore applications that take advantage of the inherent physicochemical properties .
  • Results or Outcomes: The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Multi-targeted Tyrosine Kinase Inhibitor

  • Summary of Application: Imidazo[1,2-b]pyridazine is a structural feature of the multi-targeted tyrosine kinase inhibitor ponatinib . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a significant role in cell function and growth .
  • Methods of Application: Ponatinib is a type of tyrosine kinase inhibitor, a type of targeted therapy . It works by blocking certain proteins that can help cancer cells grow and divide .
  • Results or Outcomes: Ponatinib is used to treat a type of leukemia called chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) that is positive for the Philadelphia chromosome .

RNA Splicing Modifier

  • Summary of Application: Imidazo[1,2-b]pyridazine is a structural feature of the survival of motor neuron 2-directed RNA splicing modifier risdiplam . RNA splicing is a process that removes introns—non-coding sections of an RNA transcript—and joins the coding sections, known as exons .
  • Methods of Application: Risdiplam is used to treat spinal muscular atrophy (SMA), a genetic disorder characterized by weakness and wasting (atrophy) in muscles used for movement (skeletal muscles) .
  • Results or Outcomes: Risdiplam works by increasing the body’s ability to produce a protein essential to the function of nerves that control muscle movement .

Brominating Reagent in Organic Syntheses

  • Summary of Application: Imidazo[1,2-b]pyridazine has been used as a brominating reagent in organic syntheses . Brominating reagents are used to introduce bromine atoms into organic compounds, which can be useful for various chemical transformations .
  • Methods of Application: The specific methods of application can vary depending on the nature of the organic compound being brominated .
  • Results or Outcomes: The outcomes can vary widely depending on the specific organic synthesis being performed .

Fluorescent Probes

  • Summary of Application: Imidazo[1,5-a]pyridine compounds, which include Imidazo[1,2-b]pyridazine, can be used as fluorescent probes . Fluorescent probes are substances that absorb light of a certain wavelength and then re-emit light at a longer wavelength .
  • Methods of Application: The specific methods of application can vary depending on the specific use of the fluorescent probe .
  • Results or Outcomes: The outcomes can vary widely depending on the specific use of the fluorescent probe .

Safety And Hazards

Safety data sheets suggest that Imidazo[1,2-b]pyridazine can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid its contact with skin, eyes, and clothing .

Propriétés

IUPAC Name

imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVRXITWWZGKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227408
Record name Imidazo(1,2-b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazine

CAS RN

766-55-2, 146233-39-8
Record name Imidazo(1,2-b)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDAZO[1,2-B]PYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Imidazol[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAZO(1,2-B)PYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC9C5RH4HC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine
Reactant of Route 2
Imidazo[1,2-b]pyridazine
Reactant of Route 3
Imidazo[1,2-b]pyridazine
Reactant of Route 4
Imidazo[1,2-b]pyridazine
Reactant of Route 5
Imidazo[1,2-b]pyridazine
Reactant of Route 6
Imidazo[1,2-b]pyridazine

Citations

For This Compound
1,390
Citations
A Garrido, G Vera, PO Delaye… - European Journal of …, 2021 - Elsevier
Imidazo[1,2-b]pyridazine scaffold represents an important class of heterocyclic nucleus which provides various bioactives molecules. Among them, the successful kinase inhibitor …
Number of citations: 11 www.sciencedirect.com
LZ Bendjeddou, N Loaëc, B Villiers, E Prina… - European Journal of …, 2017 - Elsevier
3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized to identify new inhibitors of various eukaryotic kinases, including mammalian and protozoan kinases. Among …
Number of citations: 37 www.sciencedirect.com
L Fan, Z Luo, Y Li, X Liu, J Fan, W Xue, L Tang… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and characterized with spectroscopic analyses. The antifungal activities of these compounds …
Number of citations: 31 www.sciencedirect.com
DR Gehlert, A Cippitelli, A Thorsell, AD Lê… - Journal of …, 2007 - Soc Neuroscience
We describe a novel corticotropin-releasing factor receptor 1 (CRF 1 ) antagonist with advantageous properties for clinical development, and its in vivo activity in preclinical alcoholism …
Number of citations: 260 www.jneurosci.org
S Matsumoto, N Miyamoto, T Hirayama, H Oki… - Bioorganic & medicinal …, 2013 - Elsevier
To identify compounds with potent antitumor efficacy for various human cancers, we aimed to synthesize compounds that could inhibit c-mesenchymal epithelial transition factor (c-Met) …
Number of citations: 66 www.sciencedirect.com
A Bhatt, RK Singh, R Kant - Chem. Biol. Lett, 2016 - researchgate.net
Novel 2-Substituted aryl (or alkyl)-6-(substituted aryl) imidazo [1, 2-b] pyridazine derivatives have been synthesized by the suzuki reaction of 6-chloro-2-substituted aryl (or alkyl) imidazo …
Number of citations: 22 www.researchgate.net
K Kusakabe, N Ide, Y Daigo, T Itoh… - Journal of medicinal …, 2015 - ACS Publications
Monopolar spindle 1 (Mps1) is an attractive oncology target due to its high expression level in cancer cells as well as the correlation of its expression levels with histological grades of …
Number of citations: 70 pubs.acs.org
Y Chen, G Bai, Y Ning, S Cai, T Zhang, P Song… - European Journal of …, 2020 - Elsevier
Harboring MYD88 L265P mutation triggers tumors growth through the activation of NF-κB by interleukin-1 receptor associated kinase 4 (IRAK4) in diffuse large B-cell lymphoma (DLBCL…
Number of citations: 16 www.sciencedirect.com
B Mao, S Gao, Y Weng, L Zhang, L Zhang - European Journal of Medicinal …, 2017 - Elsevier
ATP-competitive mTOR inhibitors have been studied as potential antitumor agents. Based on the structure-activity relationship of known mTOR inhibitors, a series of novel imidazo[1,2-b]…
Number of citations: 26 www.sciencedirect.com
C Liu, J Lin, R Moslin, JS Tokarski… - ACS Medicinal …, 2019 - ACS Publications
In sharp contrast to a previously reported series of 6-anilino imidazopyridazine based Tyk2 JH2 ligands, 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]…
Number of citations: 39 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.